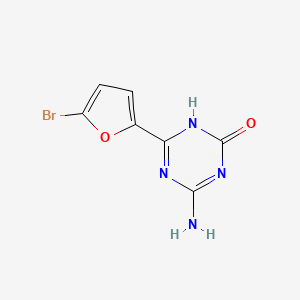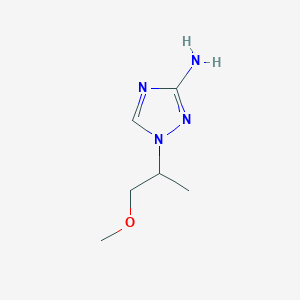
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoroethanamine group attached to a pyrazole ring, which is further substituted with phenyl and dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with trifluoroacetaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The pyrazole ring provides additional binding interactions, enhancing the compound’s affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the trifluoroethanamine group, making it less polar and potentially less bioactive.
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a methanamine group instead of trifluoroethanamine, affecting its reactivity and interactions.
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)propane-1,2-diol: Features a diol group, altering its solubility and chemical behavior.
Uniqueness
The presence of the trifluoroethanamine group in 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine imparts unique properties, such as increased polarity, enhanced hydrogen bonding capability, and potential bioactivity. These characteristics make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H14F3N3 |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H14F3N3/c1-8-11(12(17)13(14,15)16)9(2)19(18-8)10-6-4-3-5-7-10/h3-7,12H,17H2,1-2H3 |
Clave InChI |
KKDFKKNWRZLSEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)


amine](/img/structure/B13158784.png)



![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)




